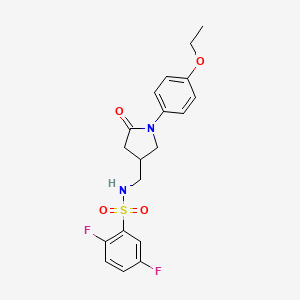

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide

Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a structurally complex small molecule featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group and a benzenesulfonamide moiety bearing difluoro substitutions at the 2- and 5-positions. Pyrrolidinone derivatives are frequently explored in medicinal chemistry for their conformational rigidity and bioavailability.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O4S/c1-2-27-16-6-4-15(5-7-16)23-12-13(9-19(23)24)11-22-28(25,26)18-10-14(20)3-8-17(18)21/h3-8,10,13,22H,2,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXXPZCIQZYETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes likecarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively.

Mode of Action

Sulfonamides are generally known to inhibit the aforementioned enzymes, thereby disrupting the processes they regulate. The compound’s interaction with its targets and the resulting changes would depend on its specific structure and the nature of its binding to the target enzymes.

Biochemical Pathways

The compound likely affects the biochemical pathways regulated by its target enzymes. For instance, inhibition of carbonic anhydrase could disrupt fluid balance and pH regulation, while inhibition of dihydropteroate synthetase could interfere with folate synthesis. The downstream effects of these disruptions would depend on the specific physiological context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential targets mentioned earlier, the compound could potentially have effects such as altering fluid balance or disrupting folate synthesis. These effects could, in turn, have various downstream impacts on cellular function and overall physiology.

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a synthetic compound with a complex structure that suggests potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.43 g/mol. The structure includes:

- A pyrrolidine ring

- An ethoxyphenyl group

- A sulfonamide moiety

These structural features contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific enzymes involved in tumor progression.

- Anti-inflammatory : The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective capabilities, which could be significant in neurodegenerative conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : It may inhibit the activity of certain enzymes critical for cellular proliferation and survival.

- Receptor Modulation : The compound could interact with specific receptors, altering their activity and downstream signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| N-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide | C16H22F2N2O2S | Potential anticancer activity |

| N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide | C16H22F2N2O2S | Enhanced anti-inflammatory properties |

| N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide | C16H22F2N2O2S | Increased neuroprotective effects |

Case Study 1: Anticancer Activity

A study conducted on cell lines demonstrated that this compound inhibited cell proliferation in various cancer types. The compound showed IC50 values ranging from 10 to 30 µM, indicating significant potency against cancer cells.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may serve as a viable candidate for developing anti-inflammatory therapies.

Case Study 3: Neuroprotection

Research involving neuroblastoma cells indicated that the compound could protect against oxidative stress-induced apoptosis. It was observed to enhance cell viability and reduce markers of oxidative damage.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Its unique structural features suggest various biological activities that can be explored for drug development.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research has shown efficacy against A549 lung cancer cells, highlighting its potential as an anticancer agent.

Anti-inflammatory and Neuroprotective Effects

The sulfonamide group is associated with anti-inflammatory activity. Studies suggest that the compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Biological Studies

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide has been utilized in biological studies to investigate its effects on cellular processes and to identify potential therapeutic targets. Its interactions with specific enzymes and receptors are under investigation, which could lead to breakthroughs in understanding disease mechanisms.

Industrial Applications

In industrial settings, the compound may serve as an intermediate in synthesizing more complex molecules or in developing new materials. Its unique properties make it valuable in various chemical processes.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. For example:

- A549 Cells : The compound showed promising results in reducing cell viability with IC50 values indicating moderate to high cytotoxicity.

Pharmacological Evaluations

Pharmacological assessments have indicated that this compound modulates inflammatory responses and exhibits neuroprotective effects in preclinical models. These findings are crucial for understanding the therapeutic potential of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxyphenyl-Containing Analogues

- Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene): A pyrethroid-like insecticide, etofenprox shares the 4-ethoxyphenyl group with the target compound. Its mechanism involves disrupting insect sodium channels. While the target compound lacks the phenoxybenzene backbone, the ethoxyphenyl moiety in both molecules suggests shared hydrophobicity and metabolic stability .

- Flusilazole (1-((bis(4-fluorophenyl)methylsilyl)methyl)-1H-1,2,4-triazole): A fungicide with dual fluorophenyl groups, flusilazole highlights the role of fluorine in enhancing lipophilicity and resistance to oxidative metabolism. The target compound’s 2,5-difluorobenzenesulfonamide group may similarly improve membrane permeability compared to non-fluorinated sulfonamides .

Sulfonamide Derivatives

6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide :

This compound (from ) shares a fluorophenyl group and carboxamide linkage. Its synthesis via coupling reagents (e.g., HATU) suggests that the target compound’s sulfonamide group may also be synthesized using similar peptide-like coupling strategies .

Table 1: Key Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide?

- Methodology : The synthesis typically involves multi-step protocols:

- Step 1 : Construction of the pyrrolidinone core via cyclization of a β-amino acid derivative under acidic conditions.

- Step 2 : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling.

- Step 3 : Sulfonylation using 2,5-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are standard .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Key Methods :

- 1H/13C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm, pyrrolidinone carbonyl at ~175 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z).

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .

Q. How is the purity of the compound assessed during synthesis?

- Analytical Tools :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% is standard .

- TLC : Monitoring reaction progress using silica plates and visualizing under UV light (e.g., 10% MeOH in DCM as mobile phase) .

Q. What are the recommended storage conditions to maintain stability?

- Guidelines :

- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the sulfonamide group or oxidation of the pyrrolidinone ring .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Strategies :

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange (e.g., hindered rotation in sulfonamide groups) .

- 2D NMR (COSY, HSQC) : Resolves overlapping proton environments, particularly in the pyrrolidinone and benzenesulfonamide moieties .

Q. What experimental design principles optimize the coupling efficiency of the sulfonamide group?

- Parameters :

- Reagent Ratios : Use 1.5 equivalents of sulfonyl chloride relative to the amine intermediate to minimize side reactions .

- Solvent Choice : Anhydrous DCM or THF improves electrophilicity of the sulfonyl chloride.

- Temperature : Reactions performed at 0–5°C reduce thermal degradation .

Q. How can researchers address contradictory biological activity data in target validation studies?

- Approach :

- Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Off-Target Profiling : Use kinase selectivity panels to identify unintended interactions (common for sulfonamide-containing compounds) .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Protocols :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines).

- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed sulfonamide or ring-opened pyrrolidinone) .

Q. How can researchers optimize analytical method sensitivity for trace impurity detection?

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.